![molecular formula C15H21NO4 B3043443 2-(Boc-amino)-2-methyl-3-phenylpropanoic acid CAS No. 86778-91-8](/img/structure/B3043443.png)
2-(Boc-amino)-2-methyl-3-phenylpropanoic acid
Overview
Description
“2-(Boc-amino)-2-methyl-3-phenylpropanoic acid” is a compound that involves a Boc-protected amino group . Boc, or tert-butyl carbamate, is a common protecting group used in organic synthesis, particularly in the synthesis of peptides . The Boc group is stable towards most nucleophiles and bases .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . An efficient and sustainable method for N-Boc protection of amines has been reported, which involves catalyst and solvent-free media under mild reaction conditions .Molecular Structure Analysis
The Boc group in the molecule provides stability towards most nucleophiles and bases . This stability is crucial in peptide synthesis, where the Boc group can protect the amino function during the synthesis process .Chemical Reactions Analysis
The Boc group can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated .Scientific Research Applications
Solid-Phase Peptide Synthesis
The compound is used in the solid-phase synthesis of peptides . This method involves the use of Boc-amino acid nanoparticles and microwave irradiation, which allows for rapid solid-phase reaction of nanoparticle reactants on the resin in water . This method has been used to synthesize peptides such as Leu-enkephalin and Val-Ala-Val-Ala-Gly-OH .
Green and Eco-Friendly Synthesis
The compound is used in green and eco-friendly synthesis methods . These methods aim to reduce the use of hazardous organic solvents and focus on yield and commercial value . The Boc protection of amines is an important step in these synthetic applications .
Chemoselective BOC Protection of Amines
The compound is used in the chemoselective BOC protection of amines . This method is highly efficient and eco-friendly, and it provides excellent yields and easy product isolation .
Catalyst and Solvent-Free Media
The compound is used in catalyst and solvent-free media . This method does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .
Amino Acid Protection
The compound is used in the protection of amino acids . The amino groups in primary amines, secondary amines, imidazoles, pyrroles, indole, and other aromatic nitrogen heterocycles often need to be protected . The Boc-amino acid is commonly used for this purpose .
Pharmaceutical and Fine Chemical Syntheses
The compound is used in the synthesis of pharmaceuticals and fine chemicals . The nitrogen-containing carbamate or BOC amine compounds are frequently found in these molecules .
Mechanism of Action
Target of Action
The compound is likely to be involved in organic synthesis reactions, particularly in the formation of boc-protected amines .
Mode of Action
The compound, being a Boc-protected amino acid, is used in the protection of amino groups during peptide synthesis . The Boc group (tert-butoxycarbonyl) is stable towards most nucleophiles and bases, making it a suitable protecting group . The Boc group can be removed under acidic conditions, allowing the amino group to participate in subsequent reactions .
Biochemical Pathways
The compound’s role in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is noted . This reaction is used in various fields of chemistry, including pharmaceuticals, agrochemicals, and materials science .
Result of Action
The result of the action of 2-(Boc-amino)-2-methyl-3-phenylpropanoic acid is the formation of Boc-protected amines, which are valuable intermediates in organic synthesis . These intermediates can be further manipulated in various chemical reactions to yield desired products .
Action Environment
The action of 2-(Boc-amino)-2-methyl-3-phenylpropanoic acid can be influenced by various environmental factors. For instance, the Boc group can be removed under acidic conditions . Moreover, the compound’s reactivity can be influenced by the presence of certain catalysts . .
Safety and Hazards
Future Directions
The use of Boc-protected amino acids, including “2-(Boc-amino)-2-methyl-3-phenylpropanoic acid”, is expected to continue to play a significant role in peptide synthesis . Future research may focus on developing more efficient and environmentally friendly methods for Boc protection and deprotection .
properties
IUPAC Name |
2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-14(2,3)20-13(19)16-15(4,12(17)18)10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H,16,19)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXPKABRZLISKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CC1=CC=CC=C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Boc-amino)-2-methyl-3-phenylpropanoic acid | |
CAS RN |
86778-91-8 | |
Record name | alpha-Methyl-DL-phenylalanine, N-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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